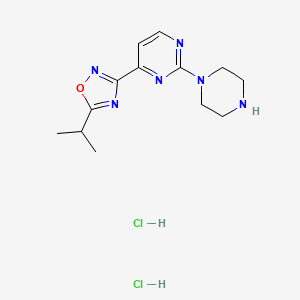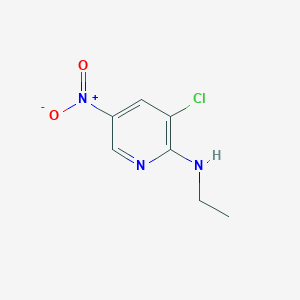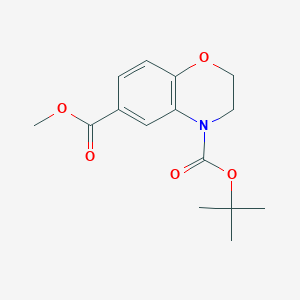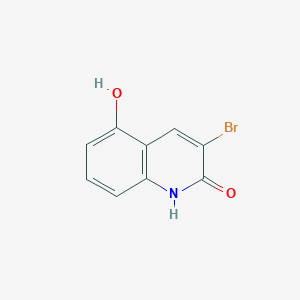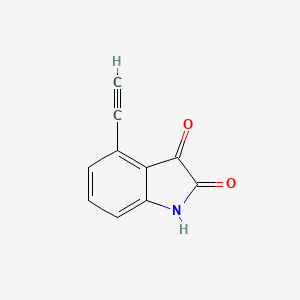
(4,4-Difluorocyclohexyl)benzene
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1. Membrane-Based Separation
One application is in the field of membrane-based separation. For instance, Ren, Staudt-Bickel, and Lichtenthaler (2001) investigated the pervaporation properties of crosslinked copolyimide membranes for the separation of benzene/cyclohexane mixtures. They found that crosslinking these copolyimides is essential to prevent undesirable swelling effects and improve both permeability and selectivity in separation processes (Ren, Staudt-Bickel, & Lichtenthaler, 2001).
2. Catalysis and Nanoparticles
In the realm of catalysis, Bratlie et al. (2007) discovered that the shape of platinum nanoparticles strongly affects the catalytic selectivity in benzene hydrogenation. Different shapes of nanoparticles produced different products from benzene, highlighting the importance of nanoparticle morphology in catalytic processes (Bratlie et al., 2007).
3. Photophysical Properties
Another area of application is in understanding photophysical properties. Beeby et al. (2002) conducted photophysical measurements on 1,4-bis(phenylethynyl)benzene in cyclohexane, contributing to the knowledge of fluorescence behavior and stability of certain compounds in different environments (Beeby et al., 2002).
4. Synthesis of Hexaarylbenzenes
Suzuki et al. (2015) explored the synthesis of hexaarylbenzenes, which are derivatives of benzene with diverse substituents. Their work provided insights into the structural diversity and potential applications of benzene derivatives in various fields, including pharmaceuticals and organic electronic devices (Suzuki et al., 2015).
5. Hydrogenation Processes
Foppa and Dupont (2015) reviewed the partial hydrogenation of benzene to cyclohexene, focusing on sustainable chemistry principles and the development of efficient hydrogenation processes under mild conditions (Foppa & Dupont, 2015).
Eigenschaften
IUPAC Name |
(4,4-difluorocyclohexyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2/c13-12(14)8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYLYWFVRSMIQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetic acid](/img/structure/B1390989.png)

![N-(3-(1H-imidazol-1-yl)propyl)-4-ethoxybenzo[d]thiazol-2-amine](/img/structure/B1390993.png)
![Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1390994.png)
phosphonium bromide](/img/structure/B1390995.png)


